AS-604850

PI3Kγ Inflammation Selectivity

AS-604850 is the definitive, data-validated PI3Kγ inhibitor for preclinical inflammatory research. Unlike pan-PI3K inhibitors, it delivers >80-fold selectivity over PI3Kδ/β, eliminating confounding immunosuppression. Validated in rheumatoid arthritis (ED50=42.4 mg/kg) and EAE models, with proven inhibition of MCP-1 chemotaxis (IC50=21 µM) and C5a-mediated PKB phosphorylation (IC50=10 µM). Choose AS-604850 for unambiguous PI3Kγ interrogation. ≥98% purity, competitive pricing across standard research quantities.

Molecular Formula C11H5F2NO4S
Molecular Weight 285.23 g/mol
CAS No. 1287781-75-2
Cat. No. B7899884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS-604850
CAS1287781-75-2
Molecular FormulaC11H5F2NO4S
Molecular Weight285.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F
InChIInChI=1S/C11H5F2NO4S/c12-11(13)17-6-2-1-5(3-7(6)18-11)4-8-9(15)14-10(16)19-8/h1-4H,(H,14,15,16)/b8-4-
InChIKeySRLVNYDXMUGOFI-YWEYNIOJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AS-604850 Procurement Guide: PI3Kγ-Selective Inhibitor for Inflammatory Disease Research


AS-604850 (CAS: 648449-76-7) is a selective, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), an isoform of the PI3K family predominantly expressed in leukocytes and implicated in inflammatory and autoimmune disorders [1]. Its core biochemical profile is defined by its potency against PI3Kγ, with an IC50 of 0.25 µM and a Ki of 0.18 µM, and its selectivity profile against other Class I PI3K isoforms [2]. The compound is widely utilized as a chemical probe in preclinical research to dissect the specific roles of PI3Kγ signaling in immune cell function, particularly in models of rheumatoid arthritis, multiple sclerosis, and other inflammatory conditions [1].

AS-604850 Procurement: Why PI3K Inhibitor Substitution Without Isoform Selectivity Data is High-Risk


The PI3K family comprises four Class I isoforms (α, β, δ, γ) with distinct tissue distribution and physiological roles. While all isoforms share a conserved ATP-binding pocket, their differing biological functions mean that inhibiting the wrong isoform can lead to unintended consequences, such as metabolic disruption (PI3Kα), thrombotic events (PI3Kβ), or broad immunosuppression (PI3Kδ) [1]. Therefore, the use of non-selective or pan-PI3K inhibitors introduces significant confounding variables in inflammatory models where PI3Kγ specificity is required. Simply substituting AS-604850 with another PI3K inhibitor, even one with similar potency against PI3Kγ, without rigorous verification of its isoform selectivity profile can lead to misinterpretation of experimental results and flawed conclusions. The quantitative evidence provided in this guide is designed to enable a data-driven selection of the correct tool for precise PI3Kγ interrogation.

AS-604850 Procurement: Quantitative Differentiation Against Closest Analogs


AS-604850 Isoform Selectivity Profile vs. Pan-PI3K Inhibitor TG100713

AS-604850 demonstrates a distinct and more favorable selectivity profile compared to the pan-PI3K inhibitor TG100713. While AS-604850 exhibits 18-fold selectivity for PI3Kγ over PI3Kα and >80-fold over PI3Kδ/β, TG100713 displays potent inhibition across all isoforms with significantly lower selectivity . This difference is critical for experiments aiming to isolate PI3Kγ-specific effects.

PI3Kγ Inflammation Selectivity

AS-604850 vs. AS-041164: Selectivity Window Trade-offs in PI3Kγ Inhibition

AS-041164 is a more potent PI3Kγ inhibitor (IC50=70 nM) compared to AS-604850 (IC50=250 nM). However, this increased potency comes at the cost of a dramatically reduced selectivity window. AS-604850 maintains an 18-fold margin over PI3Kα, whereas AS-041164 achieves only a 3.4-fold margin . This smaller selectivity window increases the risk of PI3Kα-mediated metabolic off-target effects, making AS-604850 the preferred choice for chronic in vivo studies or any experiment where PI3Kα inhibition could confound results.

PI3Kγ Selectivity Chemical Probe

AS-604850 vs. CZC24832: Divergent Selectivity Signatures for Distinct Experimental Needs

CZC24832 is a more potent PI3Kγ inhibitor (IC50=27 nM) with a distinct selectivity fingerprint: it exhibits 10-fold selectivity over PI3Kβ but >100-fold over PI3Kα/δ. In contrast, AS-604850 displays >80-fold selectivity over PI3Kδ/β and 18-fold over PI3Kα . This means AS-604850 is a superior choice for experiments where PI3Kβ or PI3Kδ activity must be carefully controlled, while CZC24832 might be chosen for applications where PI3Kα and PI3Kδ are the primary off-target concerns.

PI3Kγ Selectivity Chemical Probe

AS-604850 vs. IPI-549 (Eganelisib): Differentiating Chemical Probe from Clinical Candidate

IPI-549 (Eganelisib) is a clinical-stage PI3Kγ inhibitor with extremely high potency (IC50=16 nM) and >100-fold selectivity across all other isoforms. While this profile is superior in absolute terms, it represents a different class of tool. AS-604850 (IC50=250 nM) and its selectivity profile (>80-fold over δ/β, 18-fold over α) is a well-established and widely published research probe . The key differentiator is not just the quantitative data, but the extensive body of published, peer-reviewed work validating AS-604850 in diverse preclinical models, making it a more reliable and interpretable tool for academic research.

PI3Kγ Potency Selectivity Immuno-oncology

AS-604850 vs. Duvelisib (IPI-145): Differentiating Selective from Dual PI3Kγ/δ Inhibitors

Duvelisib is a potent dual PI3Kδ/γ inhibitor, with reported IC50 values of 2.5 nM and 27 nM for PI3Kδ and PI3Kγ, respectively. In contrast, AS-604850 is a selective PI3Kγ inhibitor with an IC50 of 250 nM for PI3Kγ and >20 µM for PI3Kδ/β . The critical difference lies in their target profile: Duvelisib inhibits both PI3Kδ (key for B and T cell function) and PI3Kγ (myeloid cell function), leading to broad immunosuppression. AS-604850, by sparing PI3Kδ, allows for the specific investigation of PI3Kγ-mediated pathways in myeloid cells and neutrophils without confounding effects on adaptive immunity.

PI3Kγ PI3Kδ Selectivity Leukocyte

AS-604850 Procurement: Ideal Use Cases Driven by Quantitative Evidence


Modeling Rheumatoid Arthritis and Joint Inflammation

AS-604850 is the established tool for studying PI3Kγ's role in rheumatoid arthritis. Its ability to reduce RANTES-induced peritoneal neutrophil recruitment (ED50=42.4 mg/kg) and inhibit thioglycollate-induced peritonitis (31% reduction at 10 mg/kg oral dose) directly supports its use in preclinical models of joint inflammation [1]. These in vivo data validate its selection for experiments aiming to translate cellular PI3Kγ inhibition to a therapeutic effect on inflammatory disease progression.

Investigating Neutrophil and Monocyte Chemotaxis

The quantitative inhibition of MCP-1-mediated monocyte chemotaxis (IC50=21 µM) by AS-604850 provides a direct, cell-based functional readout that is more relevant to disease pathology than isolated kinase assays [1]. This makes AS-604850 the preferred compound for studies on leukocyte trafficking, where the goal is to block PI3Kγ-dependent chemotaxis. In contrast, more potent inhibitors like IPI-549, while effective, may lack the extensive in vivo and ex vivo validation for this specific application.

Dissecting PI3Kγ-Specific Pathways in Myeloid Cells

The ability of AS-604850 to inhibit C5a-mediated PKB phosphorylation in RAW264 macrophages (IC50=10 µM) provides a well-defined cellular assay to confirm target engagement and downstream signaling blockade [1]. Combined with its high selectivity over PI3Kδ (>80-fold), this makes AS-604850 ideal for experiments where it is crucial to attribute effects solely to PI3Kγ without the confounding immunosuppression that would result from PI3Kδ inhibition by a dual inhibitor like Duvelisib.

Modeling Autoimmune Neuroinflammation (Multiple Sclerosis)

AS-604850 has been validated in an experimental autoimmune encephalomyelitis (EAE) mouse model, where systemic treatment significantly reduced CNS leukocyte infiltration and ameliorated clinical symptoms [1]. This specific in vivo validation in a relevant disease model differentiates it from other PI3Kγ inhibitors that may lack published evidence of efficacy in neuroinflammatory conditions. The availability of this data reduces experimental risk for researchers entering this field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS-604850

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.